REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9](O)[CH2:8][CH2:7]1)=[O:5])[CH3:2].C(Cl)Cl.C(Cl)(Cl)(Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1C=CN=C1.[I:45]I>>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH:9]([I:45])[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)O
|
Name
|
CH2Cl2 CCl4
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
1.79 g
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched by the addition of saturated sodium thiosulphate (c.a. 50 ml)
|
Type
|
STIRRING
|
Details
|
stirred until the solution
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with CH2Cl2 (3×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with sodium thiosulphate (30 ml), brine (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure to an oily solid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by dry flash chromatography, Keiselgel 15-40 grade silica
|
Type
|
WASH
|
Details
|
eluting with 3% ethyl acetate/iso hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |